Benzylamine hydrobromide
CAS No.: 37488-40-7
Cat. No.: VC1891446
Molecular Formula: C7H10BrN
Molecular Weight: 188.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37488-40-7 |
---|---|
Molecular Formula | C7H10BrN |
Molecular Weight | 188.06 g/mol |
IUPAC Name | phenylmethanamine;hydrobromide |
Standard InChI | InChI=1S/C7H9N.BrH/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H |
Standard InChI Key | QJFMCHRSDOLMHA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CN.Br |
Canonical SMILES | C1=CC=C(C=C1)CN.Br |
Introduction
Chemical Structure and Properties
Benzylamine hydrobromide is formed through the protonation of benzylamine with hydrobromic acid, resulting in the formula C₆H₅CH₂NH₃⁺Br⁻. While benzylamine exists as a colorless, water-soluble liquid, its hydrobromide salt manifests as a crystalline solid at room temperature, providing substantial advantages for storage, handling, and dosing precision in various applications .
The physicochemical properties of benzylamine hydrobromide can be understood by examining the characteristics of the parent compound and similar salts. Benzylamine itself has the condensed structural formula C₆H₅CH₂NH₂ (sometimes abbreviated as PhCH₂NH₂ or BnNH₂), consisting of a benzyl group attached to an amine functional group . The formation of the hydrobromide salt significantly alters several key properties, including:
Property | Benzylamine | Benzylamine Hydrobromide |
---|---|---|
Physical state (25°C) | Colorless liquid | Crystalline solid |
Water solubility | Soluble | Highly soluble |
pH (aqueous solution) | Strongly alkaline (pH 11.6 at 100 g/L) | Acidic |
Stability | Absorbs CO₂ from air | Enhanced stability |
Melting point | - | Higher than free amine (comparable to hydrochloride salt at 260°C with decomposition) |
The salt formation improves stability against oxidation and atmospheric carbon dioxide reaction, which is a significant advantage compared to the free amine form . Like other benzylamine salts, the hydrobromide version is expected to exhibit high water solubility due to its ionic nature.
Synthesis and Preparation Methods
The preparation of benzylamine hydrobromide can be achieved through several synthetic routes, with the most direct involving the neutralization reaction between benzylamine and hydrobromic acid:
C₆H₅CH₂NH₂ + HBr → C₆H₅CH₂NH₃⁺Br⁻
Direct Acid-Base Reaction
This straightforward approach involves dissolving benzylamine in an appropriate solvent (typically methanol or ethanol) followed by the addition of hydrobromic acid. Crystallization of the salt occurs either spontaneously or through solvent evaporation, yielding high-purity product with relatively simple processing steps.
Industrial-Scale Production
For larger-scale manufacturing, benzylamine hydrobromide can be produced through processes similar to those used for other benzylamine salts. One industrial approach involves:
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Reaction of benzyl bromide with excess ammonia
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Formation of quaternary ammonium intermediates
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Acid hydrolysis using hydrobromic acid
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Crystallization and purification
This method is particularly valuable when starting from benzyl bromide, described as an "inexpensive benzyl halide" in patent literature . The process typically yields benzylamine salts of high purity with relatively large crystal size, facilitating easier separation and collection during manufacturing .
Alternative Synthetic Routes
Other viable synthetic pathways include:
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Reduction of benzonitrile followed by treatment with hydrobromic acid
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Reductive amination of benzaldehyde (using Raney nickel catalyst) followed by acid treatment
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From benzylamine prepared via the Leuckart reaction (historically significant as the first route to benzylamine)
The industrial production of the parent compound benzylamine typically employs the reaction of benzyl chloride with ammonia in aqueous solution, or alternatively through catalytic hydrogenation of benzonitrile and reductive amination of benzaldehyde over Raney nickel . These methods can be adapted to produce the hydrobromide salt through additional processing steps.
Applications and Utility
Benzylamine hydrobromide finds diverse applications across pharmaceutical, research, and industrial domains, leveraging its improved stability and handling characteristics compared to the free amine.
Pharmaceutical Applications
While the hydrochloride salt of benzylamine has documented use in motion sickness treatment (notably used on NASA's Mercury-Atlas 6 mission by astronaut John Glenn) , the hydrobromide salt may offer alternative pharmacological profiles for similar applications. Potential therapeutic uses include:
Application Area | Function | Potential Uses |
---|---|---|
Respiratory medicine | Bronchodilator | Asthma, COPD treatment |
Dermatology | Anti-pruritic, anti-psoriatic | Skin condition treatments |
Motion sickness | Antiemetic | Travel sickness prevention |
Pharmaceutical synthesis | Chemical intermediate | Production of active pharmaceutical ingredients |
The salt form provides advantages in pharmaceutical formulations, including improved stability, more precise dosing, and potentially enhanced bioavailability compared to the free amine.
Research and Synthetic Applications
In organic chemistry, benzylamine hydrobromide serves as:
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A protected source of ammonia (the benzyl group can be removed by hydrogenolysis after N-alkylation)
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A reagent in the preparation of isoquinolines through the Schlittler-Müller modification to the Pomeranz–Fritsch reaction
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A valuable intermediate in multi-step organic synthesis
Recent research has identified benzylamine derivatives as potent inhibitors of squalene synthase (SQS), an enzyme that catalyzes the first committed step in sterol biosynthesis . This finding suggests potential applications in treatments for parasitic diseases like leishmaniasis and hypercholesterolemia.
Industrial Applications
The industrial utility of benzylamine hydrobromide extends to:
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Corrosion inhibition in industrial processes
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Textile manufacturing
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Paint formulations and specialized coatings
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Agricultural chemical production
Toxicity Measure | Value/Classification |
---|---|
Acute oral toxicity (LD₅₀) | 1130 mg/kg (rat) |
Acute percutaneous toxicity (LD₅₀) | 1340 mg/kg (rat) |
Toxicity classification | Class 3 (Switzerland) |
Mutagenicity | Negative (Ames test) |
Biodegradability | Readily biodegradable |
Aquatic hazard classification | German class 1 (weak effect) |
Like benzylamine, the hydrobromide salt requires careful handling due to its potential to cause burns to skin and eyes and possible sensitization effects . Standard safety protocols include:
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Immediate rinsing with plenty of water upon contact
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Washing affected skin with soap
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Availability of 5% acetic acid solution for neutralization of skin contamination
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Use of ABEK filters in breathing masks when inhalation risk exists
The environmental impact assessment indicates that while benzylamine is readily biodegradable, it presents some hazard in aquatic environments, with specific toxicity values reported for various aquatic organisms .
Comparative Analysis with Other Benzylamine Salts
Benzylamine forms various salts with different acids, each possessing distinct physicochemical properties relevant to their applications. The hydrobromide salt can be compared with other common salts like the hydrochloride (C₆H₅CH₂NH₃⁺Cl⁻) and picrate forms.
Property | Hydrochloride Salt | Hydrobromide Salt | Picrate Salt |
---|---|---|---|
Melting point | 260°C (decomp.) | Similar range (expected) | 194°C |
Solubility profile | High in water | High in water, potentially different pattern in organic solvents | Limited water solubility |
Crystal characteristics | Well-defined | Distinct morphology | Distinctive yellow crystals |
Stability | High | High, potentially different under specific conditions | Moderate |
These differences become critical in pharmaceutical applications, where salt selection significantly impacts bioavailability, stability, manufacturing processes, and ultimately therapeutic efficacy.
Recent Research Developments
Recent scientific investigations have expanded the potential applications of benzylamine derivatives. A 2022 study published in Nature Scientific Reports highlighted benzylamines as "highly potent inhibitors of the sterol biosynthesis" pathway, demonstrating significant activity against Leishmania amazonensis parasites . The research revealed that these compounds caused three main alterations in the parasites:
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Mitochondrial disruption
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Formation of lipid bodies and autophagosomes
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Development of projections in the plasma membrane
These findings position benzylamine derivatives, potentially including the hydrobromide salt, as promising pharmaceutical leads for developing novel chemotherapeutic alternatives for treating leishmaniasis and potentially other parasitic diseases .
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